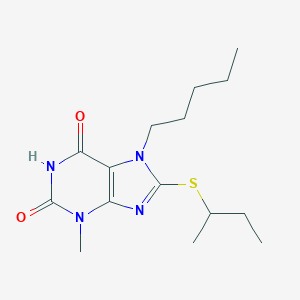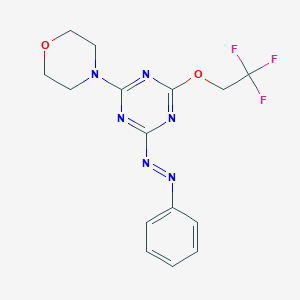
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a potent inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
作用機序
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exerts its effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a key signaling molecule that regulates a variety of physiological processes, including inflammation, immune response, and cognitive function. By inhibiting PDE4, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In preclinical studies, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to reduce inflammation in the lungs of mice with asthma and COPD, as well as improve cognitive function in animal models of Alzheimer's disease. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has also been shown to have anti-depressant effects in rodent models of depression. Additionally, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to have a favorable safety profile and does not appear to have any significant side effects.
実験室実験の利点と制限
One of the major advantages of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its potent and selective inhibition of PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. However, one of the limitations of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its relatively complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as asthma and COPD. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a cognitive enhancer and anti-depressant. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has shown promising results in animal models, and further research is needed to determine its potential for human use. Additionally, further research is needed to optimize the synthesis method of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione to make it more accessible for widespread use in research.
合成法
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves a series of chemical reactions that require technical expertise and specialized equipment. The initial step involves the reaction of 2,6-dioxopurine with 3-methyl-1-butylamine in the presence of a base catalyst to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine. The second step involves the reaction of the resulting compound with sulfuric acid to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine sulfate. The final step involves the reaction of the sulfate salt with sodium hydroxide to yield 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione.
科学的研究の応用
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PDE4 inhibitor. PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to be a potent PDE4 inhibitor and has shown promising results in preclinical studies for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders, such as Alzheimer's disease and depression.
特性
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)
![2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415851.png)

![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B415853.png)

![1-[(4-Bromophenyl)sulfonyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415855.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinyl methyl ether](/img/structure/B415860.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415867.png)
![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)